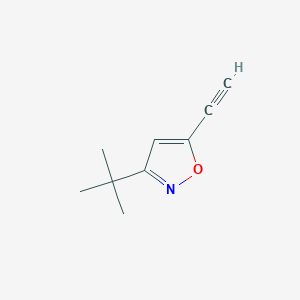![molecular formula C12H13F2N B2822691 [3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287333-74-6](/img/structure/B2822691.png)
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as DF-MPJC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, this compound can increase the availability of dopamine in the brain, which can improve cognitive function and reduce symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the prefrontal cortex, striatum, and nucleus accumbens, which are areas of the brain involved in cognitive function, reward, and motivation. It has also been shown to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has advantages for lab experiments due to its selective action on the dopamine D3 receptor, which allows for more precise targeting of dopamine release in the brain. However, its limited availability and high cost may pose limitations for some research studies.
Future Directions
Future research on [3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine should focus on its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Studies should also investigate the long-term effects of this compound on cognitive function and dopamine release in the brain. Additionally, research should explore the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesis Methods
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized using a multi-step process that involves the reaction of 2,3-difluorophenylacetonitrile with cyclohexylmagnesium bromide, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with formaldehyde to produce this compound.
Scientific Research Applications
[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression. Studies have shown that this compound has neuroprotective properties and can enhance cognitive function. It has also been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c13-9-3-1-2-8(10(9)14)12-4-11(5-12,6-12)7-15/h1-3H,4-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOAEBFEGJCNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=CC=C3)F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2822609.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2822610.png)

![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2822613.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2822617.png)


![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2822623.png)
![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)

